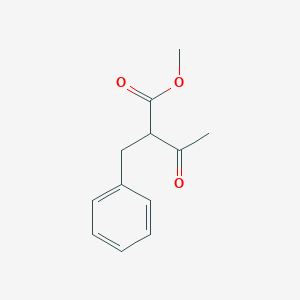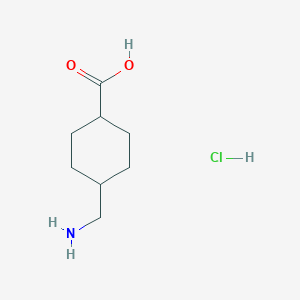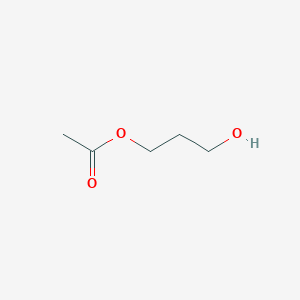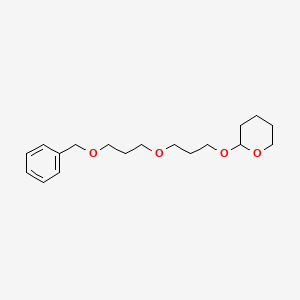
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
Overview
Description
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a heterocyclic compound that belongs to the quinoline family It is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with four methyl groups and an aldehyde functional group at the 6-position
Preparation Methods
The synthesis of 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can be achieved through several routes. One common method involves the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene-active compounds such as ethyl cyanoacetate, dimethyl-3-oxopentanedioate, ethyl acetoacetate, diethylmalonate, or Meldrum’s acid . The reaction typically occurs in the presence of a catalytic amount of piperidine in ethanol, leading to the formation of the desired product.
Chemical Reactions Analysis
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with specific molecular targets. For instance, its derivatives can inhibit gluconate 2-dehydrogenase by binding to the enzyme’s active site, thereby preventing the conversion of gluconate to 2-keto-gluconate . Additionally, its antiallergic and antiasthmatic effects are likely mediated through the inhibition of inflammatory pathways .
Comparison with Similar Compounds
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline: This compound lacks the aldehyde functional group, making it less reactive in certain chemical transformations.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: While structurally different, this compound shares the tetramethyl substitution pattern and is used in the synthesis of polymers and resins.
Tetramethyl acetyloctahydronaphthalenes: These compounds are used as fragrance ingredients and differ significantly in their applications compared to this compound.
Properties
IUPAC Name |
1,2,2,4-tetramethyl-3,4-dihydroquinoline-6-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10-8-14(2,3)15(4)13-6-5-11(9-16)7-12(10)13/h5-7,9-10H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSBNVZQFZCCTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C=O)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B3132323.png)

![3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one](/img/structure/B3132339.png)





![Methyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate](/img/structure/B3132377.png)

![2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B3132387.png)


